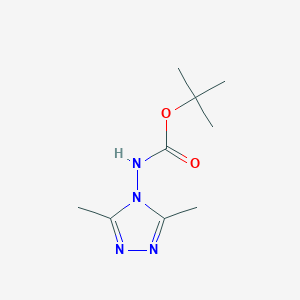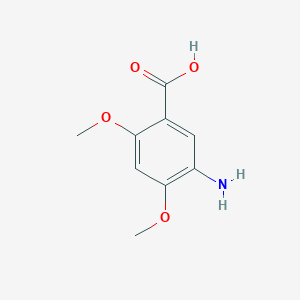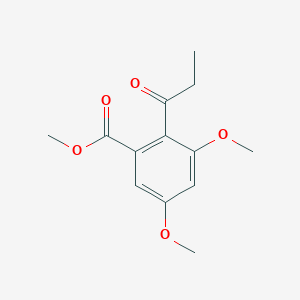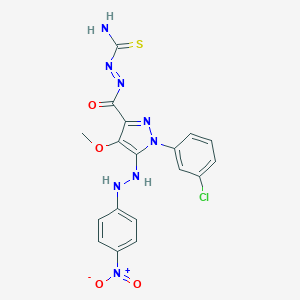
(3-Methyl-1H-pyrazol-1-yl)essigsäure
Übersicht
Beschreibung
(3-methyl-1H-pyrazol-1-yl)acetic acid, also known as 3-MPA, is a type of carboxylic acid that has a wide range of applications in scientific research. It is a highly versatile compound that can be used in a number of different ways, including as a reactant in organic synthesis, as a catalyst in biochemical reactions, and as a tool for investigating the structure and function of proteins. In
Wissenschaftliche Forschungsanwendungen
Antioxidative und Antikrebsaktivitäten
Pyrazolderivate, einschließlich „(3-Methyl-1H-pyrazol-1-yl)essigsäure“, wurden synthetisiert und auf ihre antioxidativen und Antikrebsaktivitäten untersucht . Zum Beispiel wurden 4,4ʹ-(Arylmethylen)bis(1H-pyrazol-5-ol)-Derivate durch eine Drei-Komponenten-Reaktion von 3-Methyl-1-phenyl-5-pyrazolon mit verschiedenen Benzaldehyden synthetisiert . Diese Verbindungen zeigten eine gute Radikalfängeraktivität, und einige erwiesen sich als zytotoxisch in der RKO-Zelllinie .
Chelat- und Extraktionsreagenzien für Metallionen
Pyrazolderivate, einschließlich „this compound“, wurden als Chelat- und Extraktionsreagenzien für verschiedene Metallionen verwendet . Diese Anwendung ist besonders wichtig in der Koordinationschemie und der metallorganischen Chemie .
Antileishmaniale und Antimalarielle Aktivitäten
Einige Hydrazin-gekoppelte Pyrazole, die aus „this compound“ synthetisiert werden können, haben potente antileishmaniale und antimalarielle Aktivitäten gezeigt . Zum Beispiel zeigte Verbindung 13 eine überlegene Antipromastigotenaktivität und erwies sich als aktiver als die Standardmedikamente Miltefosin und Amphotericin B Deoxycholat . Darüber hinaus zeigten die Zielverbindungen 14 und 15 bessere Hemmwirkungen gegen Plasmodium berghei .
Synthese von bioaktiven Chemikalien
Pyrazole, einschließlich „this compound“, werden häufig als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . Sie haben eine breite Palette an Anwendungen in der pharmazeutischen Chemie, der Arzneimittelforschung, der Agrochemie und
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects
Mode of Action
The exact mode of action of (3-methyl-1H-pyrazol-1-yl)acetic acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been studied for their potential antileishmanial and antimalarial activities , suggesting that they may interact with biological targets in a way that disrupts the life cycle of these pathogens.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with antileishmanial and antimalarial activities . These activities suggest that the compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may exert its effects by disrupting the life cycle of these pathogens at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWDFOAFMVOQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407509 | |
| Record name | (3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180741-30-4 | |
| Record name | (3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















